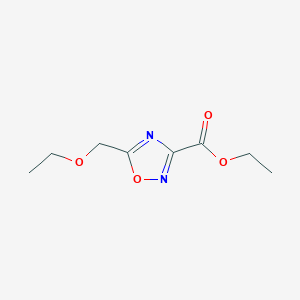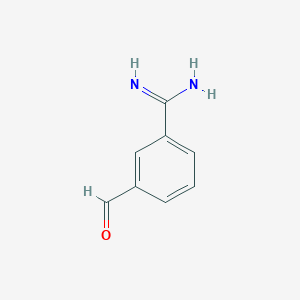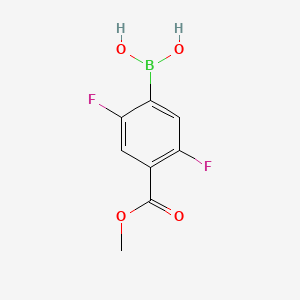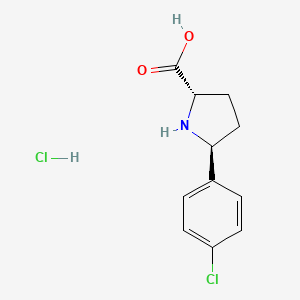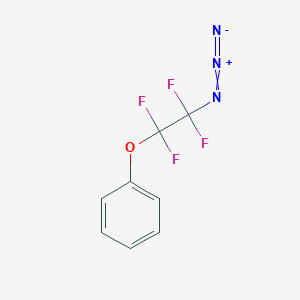
Phenoxytetrafluoroethyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxytetrafluoroethyl azide is an organic compound characterized by the presence of both phenoxy and tetrafluoroethyl groups attached to an azide functional group. Azides are known for their high reactivity and are often used in various chemical synthesis processes, including click chemistry. The unique structure of this compound makes it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenoxytetrafluoroethyl azide can be synthesized through several methods. One common approach involves the reaction of phenoxytetrafluoroethyl halide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste reduction, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxytetrafluoroethyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: this compound.
Reduction: Phenoxytetrafluoroethyl amine.
Cycloaddition: Phenoxytetrafluoroethyl triazole.
Applications De Recherche Scientifique
Phenoxytetrafluoroethyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phenoxytetrafluoroethyl azide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as amines and triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with various substrates .
Comparaison Avec Des Composés Similaires
Phenoxytetrafluoroethyl azide can be compared with other azide compounds, such as:
Phenyl azide: Similar in structure but lacks the tetrafluoroethyl group, making it less reactive in certain applications.
Benzyl azide: Contains a benzyl group instead of a phenoxy group, leading to different reactivity and applications.
Alkyl azides: Generally less reactive than aryl azides due to the absence of electron-withdrawing groups.
The uniqueness of this compound lies in its combination of the phenoxy and tetrafluoroethyl groups, which enhance its reactivity and make it suitable for a broader range of applications.
Propriétés
Formule moléculaire |
C8H5F4N3O |
|---|---|
Poids moléculaire |
235.14 g/mol |
Nom IUPAC |
(2-azido-1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F4N3O/c9-7(10,14-15-13)8(11,12)16-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
OYCBEZIGGPVRBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(C(N=[N+]=[N-])(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


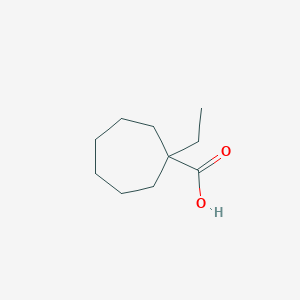
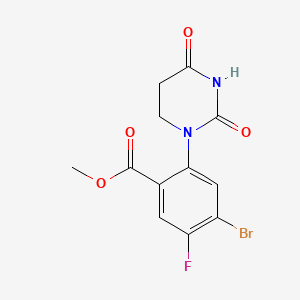
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
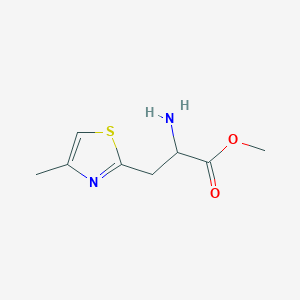
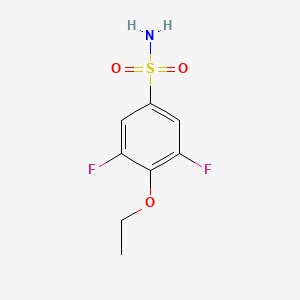
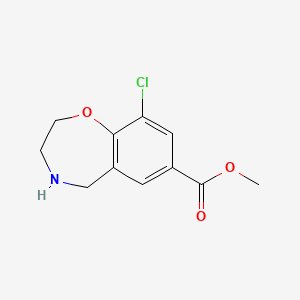
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
